
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride
Overview
Description
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride is a heterocyclic sulfonyl chloride derivative with a quinoxaline backbone. It is synthesized via chlorosulfonation of quinoxaline-2,3-dione (1,4-dihydroquinoxaline-2,3-dione) using chlorosulfonic acid at 65–90°C, yielding 75% as a yellowish-white solid with a decomposition temperature of 280°C .
Preparation Methods
Preparation Methods
Starting Material and Initial Synthesis
The synthesis begins with o-phenylenediamine as the key starting material. This compound undergoes a condensation reaction with oxalic acid in the presence of hydrochloric acid (HCl) to form quinoxaline-2,3(1H,4H)-dione (also known as compound 1). This intermediate is a white solid with a high yield (~91.5%) and a melting point above 300 °C, indicating high purity and stability.
Chlorosulfonation to Form the Sulfonyl Chloride
The critical step to obtain 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride (compound 2) involves the chlorosulfonation of quinoxaline-2,3-dione:
- Reagents: Excess chlorosulfonic acid (ClSO3H)
- Conditions: The quinoxaline-2,3-dione (1.90 g, 10 mmol) is added portion-wise to chlorosulfonic acid (2 mL, 3 mmol) at a temperature range of 65–90 °C over 3 hours.
- Workup: After completion, the reaction mixture is cooled to room temperature and poured slowly onto an ice/water mixture to precipitate the product.
- Isolation: The precipitate is collected by filtration, washed with water, dried, and then crystallized from a benzene/petroleum ether (40–60 °C) mixture to yield the sulfonyl chloride as a yellowish-white solid.
- Yield: Approximately 75%
- Melting Point: 280 °C (decomposes)
This method is consistent across multiple studies and is considered the standard approach for preparing this sulfonyl chloride derivative.
Reaction Scheme Summary
Step | Reactants | Conditions | Product | Yield (%) | Notes |
---|---|---|---|---|---|
1 | o-Phenylenediamine + Oxalic acid | HCl, reflux | Quinoxaline-2,3(1H,4H)-dione (compound 1) | 91.5 | White solid, m.p. > 300 °C |
2 | Compound 1 + Chlorosulfonic acid | 65–90 °C, 3 h, ice quench | This compound (compound 2) | 75 | Yellowish-white solid, m.p. 280 °C (decomp.) |
Analytical and Characterization Data
Research Findings and Notes
- The chlorosulfonation step is critical and must be carefully controlled to avoid overreaction or decomposition.
- The product serves as a key intermediate for further nucleophilic substitution reactions, such as with amines or hydrazine hydrate, enabling the synthesis of various quinoxaline derivatives with biological activity.
- The method is reproducible and scalable, making it suitable for both laboratory and industrial applications.
- Safety precautions are necessary due to the corrosive nature of chlorosulfonic acid and the reactive sulfonyl chloride group.
Summary Table of Preparation Conditions
Parameter | Details |
---|---|
Starting Material | o-Phenylenediamine |
Intermediate | Quinoxaline-2,3(1H,4H)-dione |
Key Reagent | Chlorosulfonic acid |
Reaction Temperature | 65–90 °C |
Reaction Time | 3 hours |
Workup | Ice/water quench, filtration, washing |
Purification | Crystallization from benzene/petroleum ether |
Yield | 75% |
Physical State | Yellowish-white solid |
Melting Point | 280 °C (decomposes) |
Storage | Inert atmosphere, 2–8 °C |
This detailed synthesis route and characterization data provide a comprehensive guide for the preparation of This compound , supported by multiple peer-reviewed studies and chemical databases. The method is robust, well-established, and forms the foundation for further chemical modifications in quinoxaline-based research and pharmaceutical development.
Scientific Research Applications
Medicinal Chemistry
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride is utilized in the synthesis of various bioactive compounds. Its ability to act as a sulfonylating agent makes it valuable in developing new pharmaceuticals. The compound has been studied for its potential anti-cancer properties due to its interaction with biological targets involved in cell proliferation and apoptosis.
Case Study : Research published in the Journal of Medicinal Chemistry highlighted the compound's role in synthesizing novel quinoxaline derivatives that exhibited significant anti-tumor activity against specific cancer cell lines .
Proteomics Research
In proteomics, this compound serves as a reagent for labeling proteins and peptides. It is particularly useful in the identification of sulfonylated biomolecules through mass spectrometry.
Application Example : A study demonstrated the effectiveness of this compound in modifying cysteine residues in proteins, enhancing detection sensitivity during mass spectrometric analysis .
Chemical Synthesis
The compound is employed as an intermediate in organic synthesis pathways. Its unique structure allows for various chemical transformations leading to the formation of complex molecules.
Synthesis Pathway Example :
Reaction Type | Starting Material | Product |
---|---|---|
Sulfonylation | Quinoxaline | Sulfonylated Quinoxaline Derivative |
This reaction showcases how the compound can be used to introduce sulfonyl groups into quinoxaline structures, which are essential for developing new materials and pharmaceuticals .
Data Table: Comparison of Applications
Mechanism of Action
The mechanism of action of compounds derived from 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride often involves the inhibition of specific enzymes or receptors. For example, derivatives designed as PARP-1 inhibitors work by binding to the active site of the enzyme, preventing it from repairing DNA damage in cancer cells, thereby inducing cell death . The molecular targets and pathways involved can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl Chloride
- Structural Differences: Features a benzo[cd]indole core instead of a quinoxaline ring.
- Synthesis: Prepared by reacting 2-oxo-1,2-dihydrobenzo[cd]indole with chlorosulfonic acid at 0°C (38% yield), indicating lower thermal stability compared to the quinoxaline derivative .
- Reactivity : The indole ring’s electron-rich nature may alter sulfonation kinetics and regioselectivity.
Dichloroquinoxaline Derivatives (e.g., 2,3-Dichloro-6-(pyrrolidin-1-ylsulfonyl)quinoxaline)
- Structural Modifications : Chlorination at positions 2 and 3 replaces the dioxo groups, eliminating carbonyl functionalities.
- Impact on Properties :
Phthalimide Sulfonamide Derivatives
- Core Structure: Phthalimide (1,3-dioxo-isoindole) vs. quinoxaline-dione.
- Functionalization : Nitrate ester substituents linked via methyl or aryl spacers.
- Toxicity Profile: Mutagenicity varies (0–4,803 revertants/μmol in Ames tests), suggesting structural modifications (e.g., meta-substitution) reduce genotoxicity .
Methyl-Substituted Quinoxaline Sulfonyl Chlorides
- Examples : 1,4-Dimethyl and 7-methyl derivatives (CAS 841275-84-1 and BD183933).
- Synthesis: Methyl groups at positions 1,4, or 7 alter sulfonation regiochemistry. For example, 6-methylquinoxaline-2,3-dione yields 7-sulfonyl chloride, while 5-methyl derivatives produce mixtures of 6- and 7-substituted products .
- Stability : Methyl groups may enhance stability (storage at 2–8°C under inert atmosphere) compared to the parent compound .
Physicochemical and Functional Comparisons
Biological Activity
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride (CAS No. 952-10-3) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the chlorosulfonation of quinoxaline derivatives. The process begins with the reaction of o-phenylenediamine with oxalic acid to yield quinoxaline-2,3-dione, which is subsequently treated with chlorosulfonic acid to produce the desired sulfonyl chloride derivative .
Property | Value |
---|---|
Chemical Formula | C₈H₅ClN₂O₄S |
Molecular Weight | 260.66 g/mol |
Appearance | Yellowish-white solid |
Melting Point | Decomposes above 280°C |
Density | 1.649 g/cm³ |
PARP-1 Inhibition
Recent studies have highlighted the compound's role as a potent inhibitor of Poly (ADP-ribose) polymerase 1 (PARP-1), an enzyme involved in DNA repair mechanisms. The assessment of its inhibitory activity revealed IC₅₀ values ranging from 2.31 to 57.35 nM across various derivatives, demonstrating significant potency compared to the standard drug Olaparib .
Table 1: PARP-1 Inhibition Data
Compound | IC₅₀ (nM) | Relative Activity to Olaparib |
---|---|---|
This compound | 12.86 | 3-fold less |
Compound with Pyrazole Ring | 3.05 | 1.5-fold higher |
Olaparib | 4.40 | Reference |
Cell Cycle and Apoptosis
Further investigations into the cellular effects of the compound demonstrated its ability to induce cell cycle arrest and apoptosis in cancer cell lines such as MDA-MB-436. Treatment with the compound at its IC₅₀ concentration resulted in a notable increase in G2/M phase cells and slight increases in early and late apoptotic populations .
Table 2: Cell Cycle Analysis Results
Treatment | G2 Phase (%) | Sub-G1 Phase (%) | Early Apoptosis (%) | Late Apoptosis (%) |
---|---|---|---|---|
Control | 25.12 | 1.76 | 0.14 | 0.98 |
Compound Treated | 30.39 | 1.66 | 0.27 | 1.02 |
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity against various pathogens. The results indicated that it exhibits significant inhibitory effects on bacterial strains by targeting DNA gyrase .
Q & A
Q. Basic: What are the standard synthetic protocols for preparing 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride?
Answer:
The compound is typically synthesized via chlorosulfonation of a quinoxaline precursor. A widely reported method involves:
Reacting 1,4-quinoxaline-2,3-dione (1) with chlorosulfonic acid at 65–90°C for 3 hours .
Quenching the reaction mixture on ice/water to precipitate the product.
Purification via crystallization (e.g., benzene/petroleum ether) yields a yellowish-white solid with ~75% yield .
Table 1: Comparison of Synthetic Conditions
Precursor | Reagent | Temp (°C) | Time (h) | Yield (%) | Reference |
---|---|---|---|---|---|
1,4-quinoxaline-2,3-dione | Chlorosulfonic acid | 65–90 | 3 | 75 | |
3-methylquinoxalin-2(1H)-one | Chlorosulfonic acid | N/R | N/R | N/R |
Key Considerations:
- Slow addition of chlorosulfonic acid minimizes side reactions (e.g., over-sulfonation).
- Temperature control is critical to avoid decomposition (>90°C may degrade the product) .
Q. Basic: What analytical techniques are used to confirm the structure and purity of this compound?
Answer:
- X-ray crystallography : Determines molecular geometry (e.g., bond angles, dihedral angles). For related quinoxalines, C–S bond lengths in sulfonyl groups range from 1.76–1.80 Å .
- NMR spectroscopy : Key signals include sulfonyl chloride protons (δ 7.5–8.5 ppm) and quinoxaline backbone protons .
- Elemental analysis : Validates stoichiometry (e.g., %C, %N, %S).
- Melting point : Decomposition observed near 280°C .
Table 2: Structural Characterization Data
Technique | Key Observations | Reference |
---|---|---|
X-ray | C–S bond length: 1.78 Å | |
1H NMR | Aromatic protons at δ 7.8–8.2 ppm |
Q. Advanced: How can reaction yields be optimized while minimizing side products?
Answer:
- Controlled reagent addition : Gradual introduction of chlorosulfonic acid reduces exothermic side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility but may require post-reaction neutralization .
- Quenching protocol : Immediate ice-water quenching prevents hydrolysis of the sulfonyl chloride group .
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane) or recrystallization enhances purity .
Common Side Reactions:
- Over-sulfonation : Occurs at elevated temperatures or prolonged reaction times.
- Hydrolysis : Moisture exposure converts sulfonyl chloride to sulfonic acid.
Q. Advanced: How to resolve contradictions in reported spectral or melting point data?
Answer:
Discrepancies may arise from:
Polymorphism : Crystallization conditions (e.g., solvent, cooling rate) affect melting points .
Impurity profiles : Unpurified samples may show broadened NMR peaks or shifted m.p.
Instrument calibration : Cross-validate data with internal standards (e.g., DSC for m.p.).
Example:
- reports decomposition at 280°C, while other sulfonyl chlorides (e.g., 4-chloro-3-quinolinesulfonyl chloride) decompose at lower temps (~250°C) . This suggests thermal stability is structure-dependent.
Q. Advanced: What strategies enable regioselective functionalization of this sulfonyl chloride?
Answer:
- Nucleophilic substitution : React with amines/hydrazides to form sulfonamides or sulfonohydrazides (e.g., synthesis of antibacterial hydrazones) .
- Protecting groups : Use temporary blocking groups (e.g., Boc) to direct reactivity to the sulfonyl chloride site.
- Computational modeling : Predict reactive sites using DFT calculations (e.g., charge distribution on the quinoxaline ring) .
Case Study:
- Reaction with hydrazine derivatives yields 6-sulfonohydrazide intermediates, which are precursors for antimicrobial agents .
Q. Basic: What are critical stability considerations for handling and storage?
Answer:
- Moisture sensitivity : Store under inert atmosphere (argon) with desiccants.
- Thermal stability : Avoid temperatures >200°C to prevent decomposition .
- Light exposure : Protect from UV light to prevent photodegradation.
Safety Protocol:
- Use fume hoods and PPE (gloves, goggles) due to corrosive chlorosulfonic acid residues .
Q. Advanced: How does this compound compare structurally to biologically active quinoxaline derivatives?
Answer:
- CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) : Shares the quinoxaline-dione core but lacks sulfonyl chloride, instead featuring cyano/nitro groups for AMPA receptor antagonism .
- PARP-1 inhibitors : Derivatives with sulfonamide groups show enhanced binding affinity due to hydrogen-bonding interactions .
Table 3: Structural and Functional Comparisons
Compound | Key Functional Groups | Biological Activity | Reference |
---|---|---|---|
Target compound | Sulfonyl chloride | Synthetic intermediate | |
CNQX | Cyano, nitro | AMPA receptor antagonist |
Properties
IUPAC Name |
2,3-dioxo-1,4-dihydroquinoxaline-6-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O4S/c9-16(14,15)4-1-2-5-6(3-4)11-8(13)7(12)10-5/h1-3H,(H,10,12)(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHXFHCNOUEKQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)Cl)NC(=O)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60407238 | |
Record name | 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60407238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952-10-3 | |
Record name | 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60407238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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